2-[(4-Nitrophenyl)amino]ethanol
Overview
Description
2-[(4-Nitrophenyl)amino]ethanol is an organic compound with the molecular formula C8H10N2O3. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an aminoethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-Nitrophenyl)amino]ethanol can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives .
Scientific Research Applications
2-[(4-Nitrophenyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-2-nitrophenyl)amino]ethanol: Similar in structure but with an additional amino group.
2-(ethyl(4-nitrophenyl)amino)ethanol: Contains an ethyl group instead of an aminoethanol moiety.
4-Nitrophenethyl alcohol: Lacks the amino group and has a different functional group arrangement.
Uniqueness
2-[(4-Nitrophenyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLWNAMKBZKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295615 | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965-54-4 | |
Record name | 2-(4-Nitroanilino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1965-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitrophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITROANILINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the significance of 2-[(4-Nitrophenyl)amino]ethanol in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds?
A1: this compound serves as a crucial starting material in the synthesis of 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [, , ]. Its structure allows for a multi-step reaction pathway where the nitro group can be reduced, and the resulting amine can be further modified. This compound undergoes catalytic hydrogenation to form 2-[(4-aminophenyl)amino]ethanol, which then reacts with chloroacetyl chloride followed by cyclization to yield the desired 4-(4-alkoxycarbonylamino)phenyl-3-morpholine compounds [].
Q2: What are the advantages of the synthetic route using this compound as described in the research?
A2: The research highlights several advantages of this particular synthetic route:
- High Yield: The overall yield of the target 4-(4-aminophenyl)-3-morpholinone is reported to be around 41.2%, which is considered efficient for a multi-step synthesis [].
- Ease of Isolation and Purification: Each step in the synthesis yields solid products, making isolation and purification relatively straightforward []. This simplifies the process and contributes to the overall efficiency.
Q3: What is the role of the nitro group in this compound within the synthesis process?
A3: The nitro group in this compound plays a key role by acting as an electron-withdrawing group []. This influences the reactivity of the molecule, particularly during the nucleophilic substitution reactions involved in the synthesis. After the nucleophilic substitution, the nitro group can be easily converted to an amine group, further expanding the synthetic possibilities.
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